molecular formula C11H22N2O B12816480 (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine

(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B12816480
M. Wt: 198.31 g/mol
InChI Key: BSOUHAMPERXQNR-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound that features a piperidine ring and a tetrahydropyran ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of piperidine with tetrahydropyran derivatives. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by the addition of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction and substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperidine functionalities. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride
  • 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride

Uniqueness

(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is unique due to its combination of a piperidine ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(4-piperidin-1-yloxan-4-yl)methanamine

InChI

InChI=1S/C11H22N2O/c12-10-11(4-8-14-9-5-11)13-6-2-1-3-7-13/h1-10,12H2

InChI Key

BSOUHAMPERXQNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCOCC2)CN

Origin of Product

United States

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